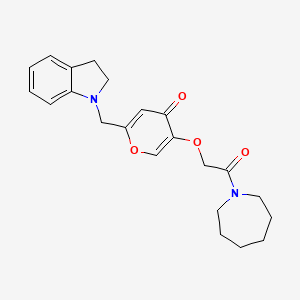

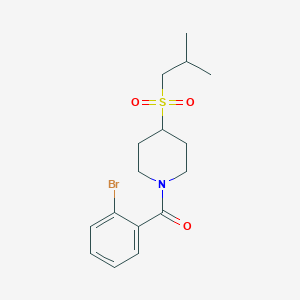

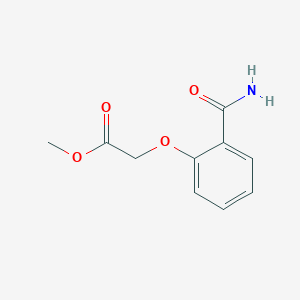

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. AZD-8055 has shown promise as a therapeutic agent for these and other diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Rearrangement

- The synthesis and unusual base-catalyzed rearrangement of compounds leading to azepino[1,2-a] indol-6-ones demonstrate the intricate chemical reactions that can be utilized to modify the core structure of related compounds. Such processes highlight the versatility in the synthesis of complex molecular structures involving pyran and indole derivatives (Gelmi, Vago, & Pocar, 1993).

Photoluminescent Properties

- A study on the rhodium-catalyzed reaction between 3-diazoindolin-2-imines and 2H-azirines leading to 5H-pyrazino[2,3-b]indoles reveals the potential for creating compounds with strong photoluminescence, which could have applications in materials science and optical technologies (Ding, Wang, Bai, Lu, & Wang, 2017).

Advanced Material Synthesis

- The development of novel synthetic pathways for pyrazole-fused azepino[5,4,3-cd]indoles underlines the continuous effort in the chemical synthesis community to explore new compound classes that might have unique chemical or physical properties for advanced material applications (Safieh, El-Abadelah, Zarga, Sabri, Voelter, & Mössmer, 2001).

Mecanismo De Acción

Target of action

The compound “5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one” contains an indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors , which could be potential targets of this compound.

Mode of action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific mode of action of “5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one” would depend on its specific target(s).

Propiedades

IUPAC Name |

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c25-20-13-18(14-24-12-9-17-7-3-4-8-19(17)24)27-15-21(20)28-16-22(26)23-10-5-1-2-6-11-23/h3-4,7-8,13,15H,1-2,5-6,9-12,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCONXRPYCZDBRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2688965.png)

![8-{[3-(3-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2688972.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2688976.png)

![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)

![2-(Benzimidazol-1-yl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2688982.png)

![N-(3,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2688983.png)